molecular formula C11H22O2 B7943660 [1-(3-Methoxypropyl)cyclohexyl]methanol

[1-(3-Methoxypropyl)cyclohexyl]methanol

Cat. No.: B7943660
M. Wt: 186.29 g/mol
InChI Key: MDZGDPRBMYGBFS-UHFFFAOYSA-N
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Description

[1-(3-Methoxypropyl)cyclohexyl]methanol: is an organic compound with the molecular formula C11H22O2. It is a cyclohexyl derivative, characterized by the presence of a methoxypropyl group attached to the cyclohexane ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Methoxypropyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 3-methoxypropylmagnesium bromide, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

  • Step 1: Formation of Grignard Reagent

      Reagents: 3-Methoxypropyl bromide, magnesium turnings

      Conditions: Anhydrous ether, reflux

      Reaction: 3-Methoxypropyl bromide reacts with magnesium turnings to form 3-methoxypropylmagnesium bromide.

  • Step 2: Grignard Reaction

      Reagents: Cyclohexanone, 3-methoxypropylmagnesium bromide

      Conditions: Anhydrous ether, low temperature

      Reaction: The Grignard reagent reacts with cyclohexanone to form the corresponding alcohol.

  • Step 3: Reduction

      Reagents: Sodium borohydride or lithium aluminum hydride

      Conditions: Anhydrous conditions

      Reaction: Reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : [1-(3-Methoxypropyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

      Reagents: Chromium trioxide, PCC (Pyridinium chlorochromate)

      Conditions: Anhydrous conditions, room temperature

  • Reduction: : The compound can be further reduced to form hydrocarbons.

      Reagents: Hydrogen gas, palladium on carbon

      Conditions: High pressure, room temperature

  • Substitution: : The methoxy group can be substituted with other functional groups.

      Reagents: Various nucleophiles (e.g., halides, amines)

      Conditions: Anhydrous conditions, elevated temperature

Major Products

    Oxidation: Formation of cyclohexanone derivatives

    Reduction: Formation of cyclohexane derivatives

    Substitution: Formation of substituted cyclohexylmethanol derivatives

Scientific Research Applications

[1-(3-Methoxypropyl)cyclohexyl]methanol: is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(3-Methoxypropyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxypropyl group may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanol: Lacks the methoxypropyl group, resulting in different chemical properties and reactivity.

    3-Methoxypropylcyclohexane: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.

    Cyclohexanone: A ketone derivative with different chemical behavior and applications.

Uniqueness

  • The presence of both the methoxypropyl and hydroxyl groups in [1-(3-Methoxypropyl)cyclohexyl]methanol imparts unique chemical properties, making it versatile for various applications in research and industry.

Properties

IUPAC Name

[1-(3-methoxypropyl)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-13-9-5-8-11(10-12)6-3-2-4-7-11/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZGDPRBMYGBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1(CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of EXAMPLE 97A (2.14 g) in diethyl ether (10 mL) was added dropwise to a suspension of LiAlH4 (0.380 g) in diethyl ether (20 mL). Once the addition was finished, the mixture was refluxed for 90 minutes, and then cooled to 0° C. NaOH (2N, aqueous, 50 mL) was then added slowly. The mixture was extracted with ethyl acetate (300 mL) and washed with brine and dried over Na2SO4. Filtration and evaporation of the solvent gave the title compound.
Name
solution
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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